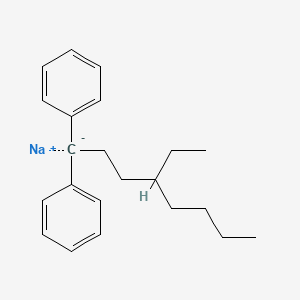
sodium;(4-ethyl-1-phenyloctyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(4-ethyl-1-phenyloctyl)benzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a 4-ethyl-1-phenyloctyl group and a sodium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;(4-ethyl-1-phenyloctyl)benzene typically involves the alkylation of benzene with 4-ethyl-1-phenyloctyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The general reaction scheme is as follows:
C6H5Na+C8H17C6H4Cl→C8H17C6H4C6H4Na+NaCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Sodium;(4-ethyl-1-phenyloctyl)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at the benzylic position to form benzylic alcohols or carboxylic acids.
Reduction: Reduction reactions can convert the aromatic ring to a cyclohexane ring.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium amide (NaNH₂) in liquid ammonia are commonly used for substitution reactions.
Major Products
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium;(4-ethyl-1-phenyloctyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with cellular membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of sodium;(4-ethyl-1-phenyloctyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. It can also participate in various biochemical pathways, depending on its specific structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Sodium dodecylbenzenesulfonate: A common surfactant with a similar alkylbenzene structure.
Sodium (4-ethylphenyl)benzoate: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
Sodium;(4-ethyl-1-phenyloctyl)benzene is unique due to its specific alkyl chain length and substitution pattern, which confer distinct physical and chemical properties. These properties make it suitable for specialized applications that other similar compounds may not fulfill.
Properties
CAS No. |
309947-56-6 |
|---|---|
Molecular Formula |
C22H29Na |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
sodium;(4-ethyl-1-phenyloctyl)benzene |
InChI |
InChI=1S/C22H29.Na/c1-3-5-12-19(4-2)17-18-22(20-13-8-6-9-14-20)21-15-10-7-11-16-21;/h6-11,13-16,19H,3-5,12,17-18H2,1-2H3;/q-1;+1 |
InChI Key |
CLZQYKDGOHUBKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CC[C-](C1=CC=CC=C1)C2=CC=CC=C2.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















